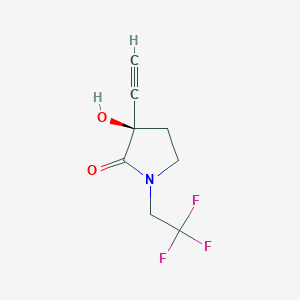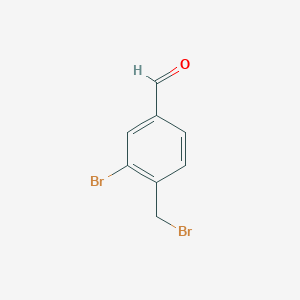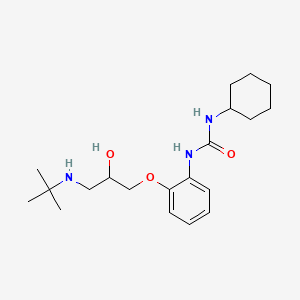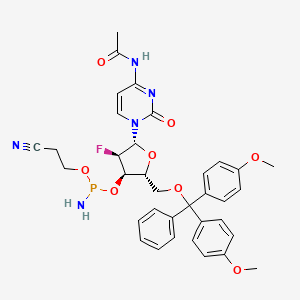
N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine-3'-(2-cyanoethyl diisopropylphosphoramidite)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Fluoro-N4-acetyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite: is a phosphoramidite compound used to introduce 2-fluoro-modified nucleotides into oligonucleotides. This compound is significant in the field of nucleic acid chemistry, particularly for the synthesis of modified oligonucleotides used in various research and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-fluoro-N4-acetyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite typically involves multiple steps, starting from the appropriate nucleoside precursor. The key steps include:
Protection of the 5’-hydroxyl group: with a dimethoxytrityl (DMT) group.
Fluorination: at the 2’ position of the sugar moiety.
Acetylation: of the N4 position of the cytidine base.
Phosphitylation: of the 3’-hydroxyl group with a cyanoethyl phosphoramidite group
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route under controlled conditions to ensure high purity and yield. The process typically includes:
Large-scale protection and deprotection reactions: .
Purification: using chromatographic techniques.
Quality control: to ensure the final product meets the required specifications
化学反应分析
Types of Reactions: 2’-Fluoro-N4-acetyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite undergoes several types of chemical reactions, including:
Substitution reactions: Introduction of the 2-fluoro group.
Protection and deprotection reactions: Involving the DMT and acetyl groups.
Phosphitylation reactions: Formation of the phosphoramidite group
Common Reagents and Conditions:
Dimethoxytrityl chloride: for 5’-hydroxyl protection.
Diethylaminosulfur trifluoride (DAST): for fluorination.
Acetic anhydride: for acetylation.
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite: for phosphitylation
Major Products Formed:
Protected nucleosides: at various stages of the synthesis.
Final phosphoramidite compound: ready for incorporation into oligonucleotides
科学研究应用
Chemistry:
Synthesis of modified oligonucleotides: for use in various biochemical assays and research
Biology:
Study of nucleic acid interactions: and mechanisms of action of modified nucleotides
Medicine:
Development of therapeutic oligonucleotides: for gene therapy and antisense applications
Industry:
Production of high-purity oligonucleotides: for use in diagnostics and therapeutic applications
作用机制
The mechanism of action of 2’-fluoro-N4-acetyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite involves its incorporation into oligonucleotides during synthesis. The 2-fluoro modification enhances the stability and binding affinity of the oligonucleotides, making them more effective in their intended applications. The acetyl and DMT groups serve as protective groups during synthesis, ensuring the correct assembly of the oligonucleotide sequence.
相似化合物的比较
- N4-Benzoyl-5’-O-DMT-2’-fluoro-2’-deoxycytidine-3’-CE-phosphoramidite .
- 5’-O-DMT-N4-acetyl-2’-fluoro-2’-arabinofuranosyl-deoxycytidine-3’-CE-phosphoramidite .
Uniqueness: 2’-Fluoro-N4-acetyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite is unique due to its specific combination of modifications, which provide enhanced stability and binding affinity compared to other similar compounds. The 2-fluoro modification is particularly important for increasing the resistance of the oligonucleotides to enzymatic degradation.
属性
分子式 |
C35H37FN5O8P |
|---|---|
分子量 |
705.7 g/mol |
IUPAC 名称 |
N-[1-[(2R,3R,4R,5R)-4-[amino(2-cyanoethoxy)phosphanyl]oxy-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C35H37FN5O8P/c1-23(42)39-30-18-20-41(34(43)40-30)33-31(36)32(49-50(38)47-21-7-19-37)29(48-33)22-46-35(24-8-5-4-6-9-24,25-10-14-27(44-2)15-11-25)26-12-16-28(45-3)17-13-26/h4-6,8-18,20,29,31-33H,7,21-22,38H2,1-3H3,(H,39,40,42,43)/t29-,31-,32-,33-,50?/m1/s1 |
InChI 键 |
CCWQNSIALJQUHV-MPONISAVSA-N |
手性 SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N)OCCC#N)F |
规范 SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N)OCCC#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


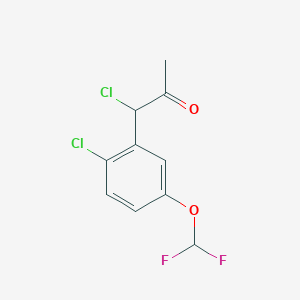
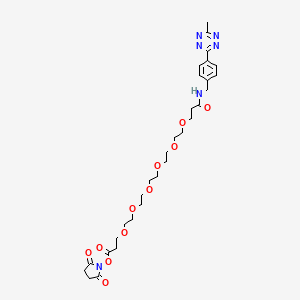


![N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14040530.png)
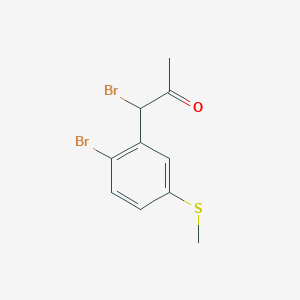
![5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B14040539.png)
![5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B14040544.png)
![Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate](/img/structure/B14040551.png)
